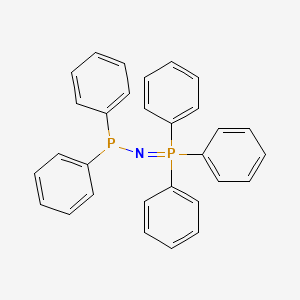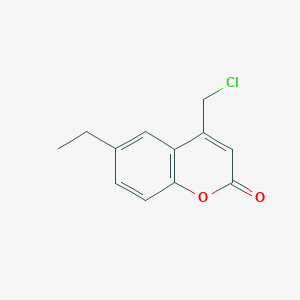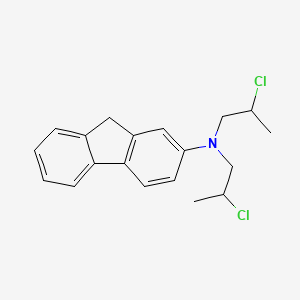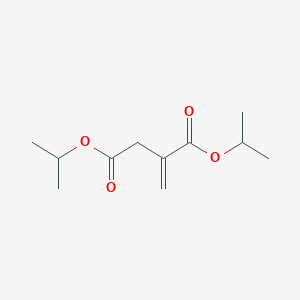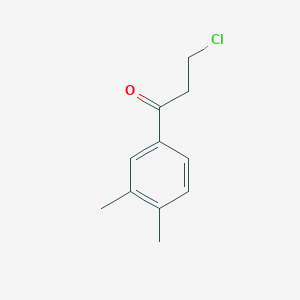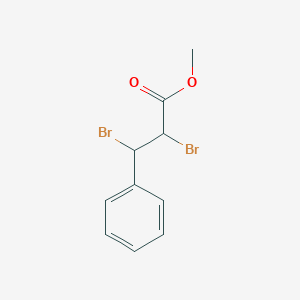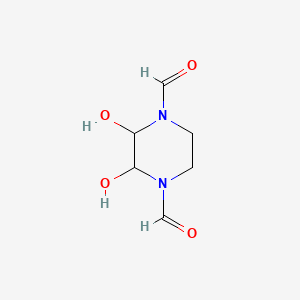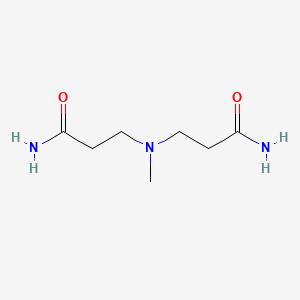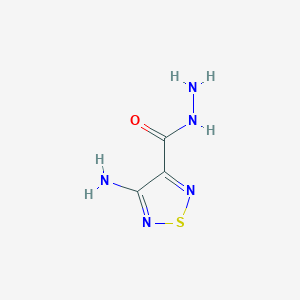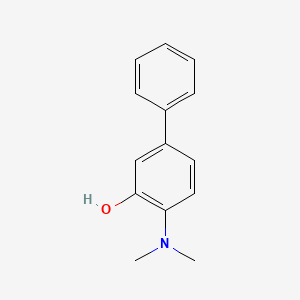
2-(dimethylamino)-5-phenylphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(dimethylamino)-5-phenylphenol, also known as 4-(dimethylamino)-3-biphenylol, is an organic compound with the molecular formula C14H15NO. It is a derivative of biphenyl, where one of the phenyl rings is substituted with a hydroxyl group and a dimethylamino group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(dimethylamino)-5-phenylphenol can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be performed at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, continuous flow reactors may be employed to improve the scalability and efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-(dimethylamino)-5-phenylphenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a corresponding amine or alcohol.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or other strong bases.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted biphenyl derivatives.
Wissenschaftliche Forschungsanwendungen
2-(dimethylamino)-5-phenylphenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals
Wirkmechanismus
The mechanism of action of 2-(dimethylamino)-5-phenylphenol involves its interaction with specific molecular targets. The dimethylamino group can act as a nucleophile, participating in various chemical reactions. Additionally, the hydroxyl group can form hydrogen bonds with other molecules, influencing the compound’s reactivity and interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Dimethylamino)benzoic acid: Similar in structure but with a carboxylic acid group instead of a hydroxyl group.
4-(Dimethylamino)pyridine: Contains a pyridine ring instead of a biphenyl structure.
4-(Dimethylamino)benzaldehyde: Similar structure with an aldehyde group instead of a hydroxyl group.
Uniqueness
2-(dimethylamino)-5-phenylphenol is unique due to its combination of a biphenyl backbone with both a hydroxyl and a dimethylamino group. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Eigenschaften
CAS-Nummer |
63019-93-2 |
|---|---|
Molekularformel |
C14H15NO |
Molekulargewicht |
213.27 g/mol |
IUPAC-Name |
2-(dimethylamino)-5-phenylphenol |
InChI |
InChI=1S/C14H15NO/c1-15(2)13-9-8-12(10-14(13)16)11-6-4-3-5-7-11/h3-10,16H,1-2H3 |
InChI-Schlüssel |
ORIAIGHQLDPLDL-UHFFFAOYSA-N |
SMILES |
CN(C)C1=C(C=C(C=C1)C2=CC=CC=C2)O |
Kanonische SMILES |
CN(C)C1=C(C=C(C=C1)C2=CC=CC=C2)O |
| 63019-93-2 | |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


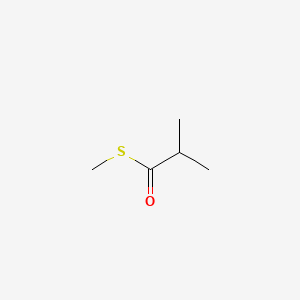
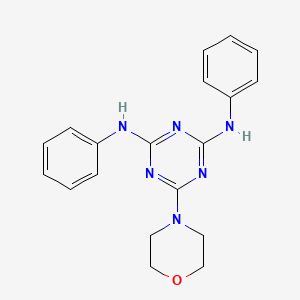
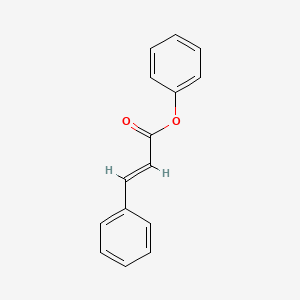
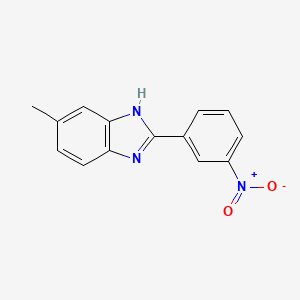
![(2-methyl-1H-benzo[d]imidazol-1-yl)methanol](/img/structure/B1616768.png)
